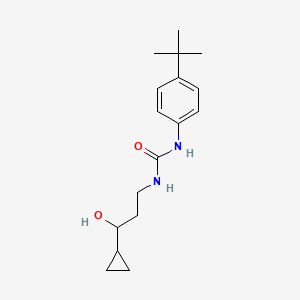

1-(4-(Tert-butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Tert-butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential to selectively target and inhibit certain signaling pathways involved in cancer cell growth and survival.

Scientific Research Applications

Synthesis and Biological Activity

Antiarrhythmic and Hypotensive Properties : Urea derivatives, including those with tert-butyl and cyclopropyl groups, have been synthesized and evaluated for their biological activities. For instance, certain 1,3-disubstituted ureas have demonstrated significant hypotensive action and antiarrhythmic activity comparable to reference drugs like Propranolol (Chalina, Chakarova, & Staneva, 1998).

Antineoplastic Agents : Aryl-3-(2-chloroethyl) ureas have shown promising cytotoxic and antineoplastic activities. Studies have focused on their disposition, metabolism, and the identification of active metabolites in models, providing valuable insights into their potential therapeutic applications (Maurizis et al., 1998).

Inhibition of Translation Initiation as Potential Anti-cancer Agents : Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This indicates their potential as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Environmental Impact and Photodegradation

- Photodegradation Studies : Urea derivatives also have applications in environmental studies, such as investigations into the photodegradation of insecticides like diafenthiuron. Understanding the degradation pathways of these compounds can inform environmental risk assessments and the development of more sustainable chemical products (Keum et al., 2002).

Advanced Materials

- Self-assembly of Molecular Devices : Urea-linked cyclodextrin complexes have been studied for their ability to undergo photoisomerization, a process that can be utilized in the self-assembly of molecular devices. This research opens avenues for the development of novel materials with specific optical properties (Lock et al., 2004).

properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)13-6-8-14(9-7-13)19-16(21)18-11-10-15(20)12-4-5-12/h6-9,12,15,20H,4-5,10-11H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJFQLAVYZNQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)

![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)

![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)

![N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2810556.png)

![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)